1-(3-butyloxiran-2-yl)ethanone
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Overview
Description
1-(3-butyloxiran-2-yl)ethanone: is an organic compound with the molecular formula C8H14O2 3,4-epoxy-2-octanone . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a ketone group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From (Z)-3-Octen-2-ol: One common method involves the epoxidation of (Z)-3-octen-2-ol using a peracid such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Industrial Production Methods: Industrial production of 1-(3-butyloxiran-2-yl)ethanone typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(3-butyloxiran-2-yl)ethanone can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), mild acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often under basic conditions.
Major Products Formed:
Oxidation: Various oxidized ketones and carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 1-(3-butyloxiran-2-yl)ethanone is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: This compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry:
Polymer Production: It is used in the production of polymers and resins due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 1-(3-butyloxiran-2-yl)ethanone primarily involves the reactivity of its oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can form various substituted products depending on the nucleophile used .
Comparison with Similar Compounds
Ethanone, 1-(3-methyloxiranyl)-: This compound has a similar structure but with a methyl group instead of a butyl group.
3,4-Epoxy-2-pentanone: Another similar compound with a shorter carbon chain.
Uniqueness: 1-(3-butyloxiran-2-yl)ethanone is unique due to its longer carbon chain, which can influence its physical properties and reactivity. This makes it suitable for specific applications where longer carbon chains are advantageous .
Properties
CAS No. |
17257-80-6 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
1-(3-butyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-7-8(10-7)6(2)9/h7-8H,3-5H2,1-2H3 |
InChI Key |
VKRREPCLXWIPRW-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)C(=O)C |
Canonical SMILES |
CCCCC1C(O1)C(=O)C |
Origin of Product |
United States |
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